Molecular Architecture Differentiation: Planar Aromatic Biphenyl Core vs. Monoterpene Ring Systems
Cannabinodiol (CBND) possesses a distinct, fully aromatized biphenyl core, a structural feature not found in major phytocannabinoids like Cannabidiol (CBD) or Δ9-Tetrahydrocannabinol (THC). While CBD and THC possess a monoterpene-derived ring system, CBND's core consists of two directly connected phenyl rings (a biphenyl), creating a rigid, planar, and highly conjugated π-electron system [1][2]. This results in a significantly lower molecular flexibility and different electronic distribution compared to the non-planar, partially saturated ring of CBD. The measured molecular formula is C21H26O2, with a monoisotopic mass of 310.19328 Da .
| Evidence Dimension | Molecular Core Structure |
|---|---|
| Target Compound Data | Fully aromatized biphenyl core (C6-C6 linkage) |
| Comparator Or Baseline | Cannabidiol (CBD): Monoterpene-derived, partially saturated pyran ring |
| Quantified Difference | Qualitative structural divergence: planar, rigid biphenyl vs. non-planar, flexible ring |
| Conditions | Chemical structure analysis based on IUPAC nomenclature and spectral data |
Why This Matters
The rigid, planar biphenyl core of CBND fundamentally alters its intermolecular interactions and potential binding modes with biological targets, making it a structurally distinct chemical probe for investigating cannabinoid receptor pharmacology and signaling pathways, separate from CBD or THC.
- [1] Lousberg, R. J. J. Ch., Bercht, C. A. L., van Ooyen, R., & Spronck, H. J. W. (1977). Cannabinodiol: conclusive identification and synthesis of a new cannabinoid from Cannabis sativa. Phytochemistry, 16(5), 595-597. View Source
- [2] ElSohly, M. A., & Gul, W. (2014). Constituents of Cannabis sativa. In R. G. Pertwee (Ed.), Handbook of Cannabis (pp. 3-22). Oxford University Press. View Source
